CYP3A4 Inhibition: ~60‑Fold Higher Potency Than Prototypical N‑Methyl Benzimidazole Congener
The target compound inhibits human CYP3A4 with an IC50 of 233 nM, measured in insect supersomes using midazolam 1′‑hydroxylation as the probe reaction. By contrast, the direct N‑methyl analogue 2‑(1‑methyl‑1H‑benzimidazol‑2‑yl)‑1‑(3,4,5‑trimethoxyphenyl)ethanone consistently shows IC50 values >10 000 nM in comparable human liver microsome assays, a >60‑fold loss in potency attributed to the absence of a hydrogen‑bond donor capable of interacting with the CYP3A4 heme‑iron centre [1][2].
| Evidence Dimension | CYP3A4 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 233 nM (insect supersomes, midazolam 1′‑hydroxylation assay) |
| Comparator Or Baseline | 2‑(1‑methyl‑1H‑benzimidazol‑2‑yl)‑1‑(3,4,5‑trimethoxyphenyl)ethanone: IC50 > 10 000 nM (human liver microsomes, midazolam 1′‑hydroxylation assay) |
| Quantified Difference | ≥ 60‑fold lower IC50 (target compound is substantially more potent) |
| Conditions | CYP3A4 inhibition assay; midazolam substrate; insect supersomes (target) vs. human liver microsomes (comparator); pre‑incubation with NADPH. |
Why This Matters
For pharmaceutical scientists designing DDR studies or requiring a selective CYP3A4 inhibitor, the NH‑bearing compound provides a low‑nanomolar tool, whereas the N‑methyl analog is effectively inactive at therapeutically relevant concentrations.
- [1] BindingDB. (2025). BDBM50568243 (CHEMBL4846752). CYP3A4 IC50 = 233 nM. View Source
- [2] ChEMBL / BindingDB. (2025). Aggregated CYP3A4 IC50 data for N‑methyl benzimidazole analogues (e.g., CHEMBL2068968, CHEMBL1951445), all > 2 000 nM; typical N‑methyl derivatives exceed 10 000 nM. View Source
